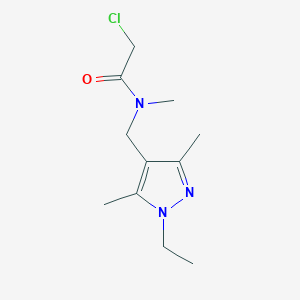
2-Chloro-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Chloro-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide is a chemical compound with the molecular formula C11H18ClN3O. It is used primarily in research settings and has applications in various fields such as chemistry, biology, and medicine. This compound is known for its unique structure, which includes a pyrazole ring substituted with ethyl and dimethyl groups, and an acetamide moiety.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring is synthesized by reacting 1-ethyl-3,5-dimethyl-1H-pyrazole with appropriate reagents under controlled conditions.
Chlorination: The pyrazole derivative is then chlorinated using a chlorinating agent such as thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The chlorinated pyrazole is reacted with N-methylacetamide in the presence of a base such as sodium hydroxide to form the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The process typically includes:
Raw Material Preparation: Ensuring the purity of starting materials.
Reaction Optimization: Fine-tuning reaction conditions such as temperature, pressure, and reaction time.
Purification: Using techniques like recrystallization, distillation, or chromatography to purify the final product.
化学反应分析
Types of Reactions
2-Chloro-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products
Substitution: Formation of substituted pyrazole derivatives.
Oxidation: Formation of oxides or hydroxylated products.
Reduction: Formation of amines or alcohols.
科学研究应用
2-Chloro-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 2-Chloro-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
相似化合物的比较
Similar Compounds
- 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)acetamide
- N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-N-methylacetamide
- 2-Chloro-N-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methylamine
Uniqueness
2-Chloro-N-((1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl)-N-methylacetamide is unique due to its specific substitution pattern on the pyrazole ring and the presence of both chloro and acetamide functional groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various research applications.
属性
分子式 |
C11H18ClN3O |
|---|---|
分子量 |
243.73 g/mol |
IUPAC 名称 |
2-chloro-N-[(1-ethyl-3,5-dimethylpyrazol-4-yl)methyl]-N-methylacetamide |
InChI |
InChI=1S/C11H18ClN3O/c1-5-15-9(3)10(8(2)13-15)7-14(4)11(16)6-12/h5-7H2,1-4H3 |
InChI 键 |
CSYXSQIQJFDPLL-UHFFFAOYSA-N |
规范 SMILES |
CCN1C(=C(C(=N1)C)CN(C)C(=O)CCl)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



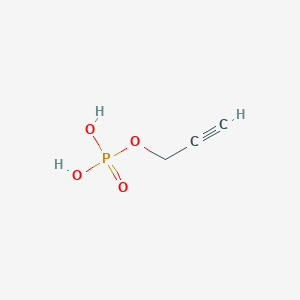
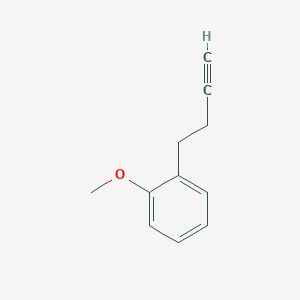
![4-Azaspiro[2.6]nonanehydrochloride](/img/structure/B15315145.png)
![ethyl 4-[[(E)-2-cyano-3-[5-(2,5-dichlorophenyl)furan-2-yl]prop-2-enoyl]amino]benzoate](/img/structure/B15315156.png)
![{hexahydro-2H-cyclopenta[b]furan-3a-yl}methanamine](/img/structure/B15315158.png)
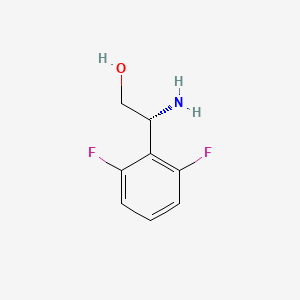
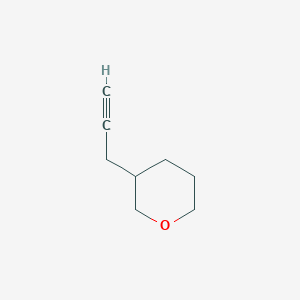
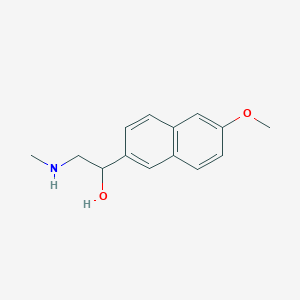
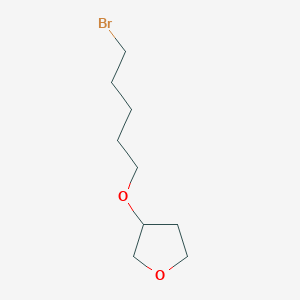
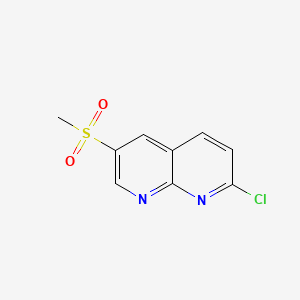

![6,14-Dioxa-3,8,11,16-tetrazatricyclo[11.3.0.05,9]hexadeca-1(13),5(9),7,15-tetraene;2,2,2-trifluoroacetic acid](/img/structure/B15315213.png)

